N,N-Diallyl-2-amino-2-methylpropanamide hydrochloride
Overview
Description
N,N-Diallyl-2-amino-2-methylpropanamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 221.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-2-amino-2-methylpropanamide hydrochloride typically involves the reaction of 2-amino-2-methylpropanamide with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N,N-Diallyl-2-amino-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Allyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides.
Scientific Research Applications
N,N-Diallyl-2-amino-2-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in polymerization reactions to create novel polymers with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N,N-Diallyl-2-amino-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can undergo radical polymerization, where the allyl groups participate in the formation of polymer chains. This process is facilitated by the presence of a radical initiator, which generates reactive species that propagate the polymerization reaction .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diallyl-2-amino-2-methylpropanamide
- N,N-Diallyl-2-amino-2-methylpropanamide hydrobromide
- N,N-Diallyl-2-amino-2-methylpropanamide sulfate
Uniqueness
N,N-Diallyl-2-amino-2-methylpropanamide hydrochloride is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and polymerization processes. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-amino-2-methyl-N,N-bis(prop-2-enyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-5-7-12(8-6-2)9(13)10(3,4)11;/h5-6H,1-2,7-8,11H2,3-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZAIEZEJWKRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(CC=C)CC=C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-39-9 | |
Record name | Propanamide, 2-amino-2-methyl-N,N-di-2-propen-1-yl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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